Ethyl N-formyl-3-oxo-N-(1-phenylethyl)-alaninate Ethyl N-formyl-3-oxo-N-(1-phenylethyl)-alaninate
Brand Name: Vulcanchem
CAS No.: 83763-26-2
VCID: VC16982651
InChI: InChI=1S/C14H17NO4/c1-3-19-14(18)13(9-16)15(10-17)11(2)12-7-5-4-6-8-12/h4-11,13H,3H2,1-2H3/t11?,13-/m0/s1
SMILES:
Molecular Formula: C14H17NO4
Molecular Weight: 263.29 g/mol

Ethyl N-formyl-3-oxo-N-(1-phenylethyl)-alaninate

CAS No.: 83763-26-2

Cat. No.: VC16982651

Molecular Formula: C14H17NO4

Molecular Weight: 263.29 g/mol

* For research use only. Not for human or veterinary use.

Ethyl N-formyl-3-oxo-N-(1-phenylethyl)-alaninate - 83763-26-2

Specification

CAS No. 83763-26-2
Molecular Formula C14H17NO4
Molecular Weight 263.29 g/mol
IUPAC Name ethyl (2S)-2-[formyl(1-phenylethyl)amino]-3-oxopropanoate
Standard InChI InChI=1S/C14H17NO4/c1-3-19-14(18)13(9-16)15(10-17)11(2)12-7-5-4-6-8-12/h4-11,13H,3H2,1-2H3/t11?,13-/m0/s1
Standard InChI Key KYSCKCJIGHCXMO-YUZLPWPTSA-N
Isomeric SMILES CCOC(=O)[C@H](C=O)N(C=O)C(C)C1=CC=CC=C1
Canonical SMILES CCOC(=O)C(C=O)N(C=O)C(C)C1=CC=CC=C1

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Ethyl N-formyl-3-oxo-N-(1-phenylethyl)-alaninate is a tetrasubstituted alanine derivative. Key identifiers include:

PropertyValue
CAS Registry Number83763-26-2
Molecular FormulaC14H17NO4\text{C}_{14}\text{H}_{17}\text{NO}_4
Molecular Weight263.29 g/mol
IUPAC NameEthyl N-formyl-3-oxo-N-(1-phenylethyl)alaninate
SynonymsEINECS 280-710-7; DTXSID001003801

Structural Features

The compound’s structure (PubChem CID 44152878 ) integrates:

  • An ethyl ester group at the C-terminus.

  • A formyl group (-CHO) at the N-terminus.

  • A keto group (-C=O) at the 3-position.

  • A phenylethylamine substituent on the nitrogen atom.

The stereochemistry and conformational stability are influenced by intramolecular hydrogen bonding between the formyl and keto groups, as evidenced by 3D conformational models .

Synthetic Methodologies

Table 2.1: Representative Reaction Conditions and Yields

SubstrateCatalyst LoadingSolvent SystemYield (%)
Boc-Phe-H (1a) + Acetylacetone (2a)10 mol% ZrOCl2_2THF/H2_2O (2:1)88
Boc-Ala-H (1b) + Acetylacetone (2a)15 mol% ZrOCl2_21,4-Dioxane/H2_2O78

Physicochemical Properties and Stability

Hydrolytic Stability

The compound exhibits notable stability under aqueous conditions. In Zr-catalyzed reactions, products derived from similar NN-acyl α-aminoaldehydes remained configurationally stable in THF/H2_2O mixtures, suggesting resistance to hydrolysis at ambient temperatures .

Thermal Behavior

While specific data are unavailable, the presence of electron-withdrawing groups (formyl, keto) likely elevates the melting point compared to simpler alanine esters.

Comparative Analysis with Analogues

Substituent Effects

CompoundBackboneKey Functional GroupsPotential Applications
Ethyl N-formyl-3-oxo-N-(1-phenylethyl)-alaninateAlanineFormyl, keto, phenylethylHeterocycle synthesis, bioactivity
Ethyl N-formyl-3-oxo-N-(1-phenylethyl)-glycinateGlycineFormyl, keto, phenylethylSimplified structural probes
Ethyl N-formyl-3-oxo-N-(1-phenylethyl)-valinateValineFormyl, keto, phenylethylEnhanced hydrophobicity

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